1-(2-broMothiazol-4-yl)ethanone
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Overview
Description
1-(2-Bromothiazol-4-yl)ethanone is a chemical compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities . This compound is characterized by the presence of a bromine atom attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
1-(2-Bromothiazol-4-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination of thiazole derivatives under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity.
Industrial production methods for this compound often involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety. These methods may utilize continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2-Bromothiazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions vary depending on the desired product. For example, substitution reactions may require mild conditions with a base like triethylamine, while oxidation reactions may need acidic or basic conditions .
Scientific Research Applications
1-(2-Bromothiazol-4-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromothiazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access . Additionally, it can interact with cellular pathways involved in oxidative stress, inflammation, and apoptosis .
Comparison with Similar Compounds
1-(2-Bromothiazol-4-yl)ethanone can be compared with other thiazole derivatives, such as:
1-(4-Bromothiazol-2-yl)ethanone: Similar in structure but with the bromine atom at a different position, leading to variations in reactivity and biological activity.
1-(2-Chlorothiazol-4-yl)ethanone:
1-(2-Methylthiazol-4-yl)ethanone: The presence of a methyl group instead of a halogen alters the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXESRYDSFCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128979-09-9 |
Source
|
Record name | 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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